(R)-1-(pyrimidin-2-yl)ethanol - 31415-75-5

(R)-1-(pyrimidin-2-yl)ethanol

Catalog Number: EVT-3130915
CAS Number: 31415-75-5
Molecular Formula: C6H8N2O
Molecular Weight: 124.143
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Drug Discovery: Pyrimidine scaffolds, often modified with various substituents, appear in numerous pharmaceuticals [, , , , , , , , ]. These drugs target diverse therapeutic areas, including cancer, inflammation, and viral infections.
  • Chemical Synthesis: Substituted pyrimidines serve as valuable building blocks for constructing more complex molecules [, , , , , , , , , , , , , , , , ]. They can participate in various reactions, leading to diverse chemical structures with potential applications in various fields.

1-(R)-[4-[4-(4,6-Dimethyl[1,3,5]triazin-2-yl)-2R,6S-dimethylpiperazin-1-yl]pyrimidin-2-yl]ethanol (Compound 16)

    Compound Description: This compound is a novel sorbitol dehydrogenase inhibitor. It exhibits high oral potency in normalizing elevated fructose levels in the sciatic nerve of chronically diabetic rats. [] Notably, it demonstrates a sustained duration of action exceeding 24 hours. [] Additionally, it possesses desirable pharmaceutical properties, including good solubility in simulated human gastric fluid, excellent Caco-2 permeability, moderate lipophilicity, and metabolic stability, suggesting favorable oral absorption and prolonged action. []

(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611)

    Compound Description: WAY-262611 acts as a wingless beta-catenin agonist and demonstrates the ability to increase bone formation rate. [] Developed through a high-throughput screening campaign focused on discovering small molecule leads for treating bone disorders, it targets the Wnt beta-catenin cellular messaging system. [] This compound exhibits excellent pharmacokinetic properties, and oral administration in ovariectomized rats led to a dose-dependent increase in trabecular bone formation rate. []

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

    Compound Description: PF-04447943 is a selective brain-penetrant PDE9A inhibitor. [] It was designed through a combination of parallel synthetic chemistry and structure-based drug design (SBDD), specifically targeting key residue differences between PDE9A and PDE1C catalytic sites to achieve selectivity. [] PF-04447943 exhibits procognitive activity in rodent models, elevates central cGMP levels in the rodent brain and CSF, and shows synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. []

[(2R,5R)‐5‐{[(5‐Fluoropyridin‐2‐yl)oxy]methyl}‐2‐methylpiperidin‐1‐yl][5‐methyl‐2‐(pyrimidin‐2‐yl)phenyl]methanone (MK-6096)

    Compound Description: MK-6096 is a dual orexin 1 and orexin 2 receptor (OX1R/OX2R) antagonist (DORA). [] Its development stemmed from the need for improved insomnia treatments, addressing limitations in traditional GABA modulators. [] MK-6096 displays exceptional in vivo activity in preclinical sleep models and has progressed to phase II clinical trials for insomnia treatment. []

N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

    Compound Description: NPPA, a potential template for drug design against chronic myelogenous leukemia (CML), exhibits promising inhibitory activity against the kinase enzyme implicated in CML. [] A molecular docking study revealed a strong binding affinity of NPPA to the active site of the kinase enzyme (PDB ID 2hyy), highlighting its potential as a starting point for developing new CML treatments. []

4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20)

    Compound Description: AZ20 is a potent and selective ATR protein kinase inhibitor. [] Identified through optimization efforts within a narrow structure-activity relationship (SAR) space, AZ20 effectively inhibits ATR-mediated phosphorylation and exhibits potent antitumor activity in vitro and in vivo. []

(R)‐S‐Cyclopropyl‐S‐(4‐{[4‐{[(1R,2R)‐2‐hydroxy‐1‐methylpropyl]oxy}‐5‐(trifluoromethyl)pyrimidin‐2‐yl]amino}phenyl)sulfoximide (BAY 1000394)

    Compound Description: BAY 1000394 is a potent pan-CDK inhibitor. [] Its development involved overcoming challenges associated with earlier lead compounds, particularly off-target activity and limited aqueous solubility. [] The introduction of a sulfoximine group, a relatively uncommon moiety in medicinal chemistry, played a crucial role in improving the compound's properties. []

    Compound Description: This compound and its sodium salts are inhibitors of Hepatitis C virus (HCV) replication. [] They have potential as therapeutic agents for treating HCV infections.

    Compound Description: This chiral compound serves as a key intermediate in the synthesis of Nafithromycin (NFT), a novel ketolide antibiotic under phase III clinical trials for community-acquired bacterial pneumonia. []

1-(4-(1H-Indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine (Compound 5)

    Compound Description: Compound 5 acts as a precursor for synthesizing novel pyrazolopyrimidine derivatives, some of which exhibit antiproliferative activity. []

tert-Butyl N-[3-hydroxy-1-phenyl-4-(pyrimidin-2-ylsulfanyl)butan-2-yl]carbamate monohydrate (Compound 2)

    Compound Description: Compound 2 is a pyrimidinyl analogue of a biologically relevant compound. [] Crystallographic studies reveal that, unlike its analogue, Compound 2 exists as a monohydrate and lacks a specific intramolecular hydrogen bond. [] These structural differences, influenced by the presence of lattice water in the crystal structure, may have implications for the compound's physicochemical properties and biological activity. []

2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5- methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide (SCH 527123)

    Compound Description: SCH 527123 is a potent, orally bioavailable CXCR2/CXCR1 receptor antagonist. [] Derived from structure-activity studies on a lead cyclobutenedione compound, SCH 527123 demonstrates good oral bioavailability in rats and holds promise as a potential therapeutic for inflammatory diseases. []

    Compound Description: KZR-616 is a selective inhibitor of immunoproteasome subunits LMP7 and MECL-1. [] Designed based on the structure of peptide epoxyketone inhibitors, KZR-616 demonstrates potent inhibition of cytokine expression and efficacy in animal models of inflammatory diseases, supporting its potential as a therapeutic agent for rheumatic diseases. []

N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide (Compound 4)

    Compound Description: This compound has been developed as a potential positron emission tomography (PET) imaging agent for the metabotropic glutamate 1 (mGlu1) receptor in the brain. [] Preclinical studies in monkeys demonstrated its favorable brain uptake, kinetics, and specific binding to mGlu1 receptors. []

    Compound Description: This compound is a potent and selective αvβ6 integrin inhibitor with promising potential as an inhaled therapeutic for idiopathic pulmonary fibrosis. [] Notably, it exhibits high affinity for the αvβ6 integrin, favorable solubility, and pharmacokinetic properties suitable for inhaled administration. []

(R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816, nazartinib)

    Compound Description: EGF816 (nazartinib) is a novel, irreversible EGFR inhibitor that selectively targets oncogenic and T790M-resistant EGFR mutations while sparing wild-type EGFR, offering potential as a treatment for EGFR-mutant non-small cell lung cancer. [] Preclinical studies demonstrated its efficacy and favorable tolerability profile. []

Properties

CAS Number

31415-75-5

Product Name

(R)-1-(pyrimidin-2-yl)ethanol

IUPAC Name

(1R)-1-pyrimidin-2-ylethanol

Molecular Formula

C6H8N2O

Molecular Weight

124.143

InChI

InChI=1S/C6H8N2O/c1-5(9)6-7-3-2-4-8-6/h2-5,9H,1H3/t5-/m1/s1

InChI Key

YTMHZXYXPHNWMA-RXMQYKEDSA-N

SMILES

CC(C1=NC=CC=N1)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.